molecular formula C18H13NO3 B11835175 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol CAS No. 656234-09-2

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol

Cat. No.: B11835175
CAS No.: 656234-09-2
M. Wt: 291.3 g/mol
InChI Key: MRZIQVRQAHMBLI-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol, which includes both benzofuran and isoquinoline moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Br2, HNO3, and other electrophilic reagents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Isoquinoline Derivatives: Compounds like berberine and papaverine, which have various pharmacological activities.

Uniqueness

4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is unique due to its combined benzofuran and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

CAS No.

656234-09-2

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C18H13NO3/c1-21-18-12-6-4-7-14(20)17(12)13(10-19-18)16-9-11-5-2-3-8-15(11)22-16/h2-10,20H,1H3

InChI Key

MRZIQVRQAHMBLI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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